N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . This particular compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, making it a promising candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors, such as anthranilic acid derivatives, with hydrazine derivatives to form the triazole ring.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazoloquinazoline intermediate.
Cyclopentyl Group Addition: The cyclopentyl group is typically added through an alkylation reaction, using cyclopentyl halides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, usually through the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and triazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms involving heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying cell signaling pathways and enzyme inhibition.
Medicine: Due to its potential anticancer and antibacterial properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to inhibit certain kinases, which play a crucial role in cell proliferation and survival. By binding to these kinases, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are antifungal agents.
Uniqueness
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its combined triazoloquinazoline structure, which imparts a distinct set of chemical and biological properties. This dual moiety structure allows it to interact with a broader range of biological targets compared to simpler quinazoline or triazole derivatives.
Properties
IUPAC Name |
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-14-5-3-4-12(10-14)18-19-24-21(29)16-9-8-13(11-17(16)27(19)26-25-18)20(28)23-15-6-1-2-7-15/h3-5,8-11,15,26H,1-2,6-7H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAIKCHOTHYAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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